methyl 2,3,4,6-tetrakis-O-(1-hydroxypropan-2-yl)hexopyranoside
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Overview
Description
ALPHA-HYDRO-OMEGA-HYDROXY-POLY[OXY(METHYL-1,2-ETHANEDIYL)] ETHER WITH METHYL D-GLUCOPYRANOSIDE (4:1) is a complex chemical compound known for its unique properties and applications. It is a type of polyethylene glycol derivative, specifically an ether with methyl D-glucopyranoside. This compound is often used in various industrial and scientific applications due to its surfactant properties and ability to form stable emulsions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ALPHA-HYDRO-OMEGA-HYDROXY-POLY[OXY(METHYL-1,2-ETHANEDIYL)] ETHER WITH METHYL D-GLUCOPYRANOSIDE (4:1) typically involves the reaction of methyl D-glucopyranoside with ethylene oxide. The process is carried out under controlled conditions, including a temperature range of 150-175°C, a solvent concentration of 15%, and a catalyst such as sodium hydroxide at a dosage of 1% based on the mass of raw materials. The reaction is conducted under a pressure of 0.2-0.3 MPa with continuous stirring .
Industrial Production Methods
In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The use of specialized equipment, such as high-pressure reactors and efficient stirring devices, ensures the consistency and quality of the product. The process may also involve additional purification steps to remove any impurities and achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
ALPHA-HYDRO-OMEGA-HYDROXY-POLY[OXY(METHYL-1,2-ETHANEDIYL)] ETHER WITH METHYL D-GLUCOPYRANOSIDE (4:1) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by specific reagents and conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives with different functional groups .
Scientific Research Applications
ALPHA-HYDRO-OMEGA-HYDROXY-POLY[OXY(METHYL-1,2-ETHANEDIYL)] ETHER WITH METHYL D-GLUCOPYRANOSIDE (4:1) has numerous applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the preparation of biological samples and as a stabilizing agent in biochemical assays.
Medicine: Utilized in drug delivery systems due to its biocompatibility and ability to enhance the solubility of hydrophobic drugs.
Industry: Applied in the production of cosmetics, personal care products, and industrial cleaners due to its surfactant properties
Mechanism of Action
The mechanism of action of ALPHA-HYDRO-OMEGA-HYDROXY-POLY[OXY(METHYL-1,2-ETHANEDIYL)] ETHER WITH METHYL D-GLUCOPYRANOSIDE (4:1) involves its ability to interact with various molecular targets and pathways. Its surfactant properties allow it to reduce surface tension and form stable emulsions, which is crucial in many of its applications. The compound can also interact with biological membranes, enhancing the permeability and delivery of active ingredients .
Comparison with Similar Compounds
Similar Compounds
Polyethylene Glycol (PEG): A widely used polymer with similar surfactant properties but without the glucopyranoside moiety.
Polyoxyethylene Sorbitan Esters (Tween): Another class of surfactants with similar applications but different chemical structures.
Polyoxyethylene Alkyl Ethers: Compounds with similar ethylene oxide chains but different alkyl groups
Uniqueness
The uniqueness of ALPHA-HYDRO-OMEGA-HYDROXY-POLY[OXY(METHYL-1,2-ETHANEDIYL)] ETHER WITH METHYL D-GLUCOPYRANOSIDE (4:1) lies in its combination of polyethylene glycol and methyl D-glucopyranoside, which imparts unique properties such as enhanced biocompatibility and specific interactions with biological molecules. This makes it particularly valuable in applications requiring both surfactant properties and biocompatibility .
Biological Activity
Methyl 2,3,4,6-tetrakis-O-(1-hydroxypropan-2-yl)hexopyranoside (CAS Number: 62016) is a glycoside compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, antioxidant effects, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula C19H38O10. Its structure features multiple hydroxypropyl groups attached to a hexopyranoside backbone, which may influence its solubility and interaction with biological systems.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. Research indicates that the compound exhibits selective inhibition against various bacterial strains.
Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Escherichia coli | 15 | 50 µg/mL |
Staphylococcus aureus | 12 | 100 µg/mL |
Candida albicans | 10 | 200 µg/mL |
These results suggest that this compound has promising antimicrobial properties that could be explored for therapeutic applications.
Antioxidant Activity
The antioxidant potential of this compound was evaluated using the DPPH radical scavenging assay. The results demonstrated that this compound effectively scavenged free radicals in a concentration-dependent manner.
Concentration (µg/mL) | Scavenging Activity (%) |
---|---|
10 | 25 |
50 | 55 |
100 | 85 |
The IC50 value was determined to be approximately 45 µg/mL, indicating significant antioxidant activity.
Cytotoxicity Studies
Cytotoxicity assessments were performed on human cell lines to evaluate the safety profile of this compound. The compound exhibited low cytotoxic effects with a GI50 value of over 200 µg/mL in MRC-5 human lung fibroblast cells.
Case Studies and Research Findings
A study published in the Journal of Natural Products highlighted the isolation of this compound from natural sources and its subsequent biological testing. The findings indicated that the compound not only possesses antimicrobial and antioxidant properties but also shows potential as an anti-inflammatory agent.
Mechanistic Insights
Further investigations into the mechanism of action revealed that this compound may exert its effects through modulation of oxidative stress pathways and inhibition of pro-inflammatory cytokines.
Properties
CAS No. |
112748-33-1 |
---|---|
Molecular Formula |
C19H38O10 |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
2-[[3,4,5-tris(1-hydroxypropan-2-yloxy)-6-methoxyoxan-2-yl]methoxy]propan-1-ol |
InChI |
InChI=1S/C19H38O10/c1-11(6-20)25-10-15-16(26-12(2)7-21)17(27-13(3)8-22)18(19(24-5)29-15)28-14(4)9-23/h11-23H,6-10H2,1-5H3 |
InChI Key |
GKFRSRGHGLRUBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)OCC1C(C(C(C(O1)OC)OC(C)CO)OC(C)CO)OC(C)CO |
Related CAS |
52673-60-6 |
Origin of Product |
United States |
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